molecular formula C22H32N4O B1205981 Proterguride CAS No. 77650-95-4

Proterguride

Cat. No.: B1205981
CAS No.: 77650-95-4
M. Wt: 368.5 g/mol
InChI Key: FCRJELOYDVBTGW-ILZDJORESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proterguride (N6-propylterguride) is an 8α-aminoergoline recognized as a highly potent dopamine receptor agonist with a long duration of action, making it a promising candidate for neurological research . Its dopamine receptor affinity in the human putamen is notably high, and strong dopaminergic effects have been demonstrated in human volunteers at plasma concentrations below 50 pg/mL . Its prolactin-lowering effect, also mediated by dopamine receptors, occurs at doses four-fold lower than those of the related compound lisuride . The principle of continuous dopaminergic stimulation is a critical concept in Parkinson's disease research for preventing or postponing major therapeutic complications of chronic levodopa treatment, such as motor fluctuations and dyskinesias . This compound's outstanding biological activity and favorable physicochemical properties indicate it is a promising candidate for transdermal administration, which could facilitate stable plasma concentrations and support continuous dopaminergic stimulation in research models . Beyond its potent dopaminergic activity, this compound's interactions with other monoamine receptors are characterized. It acts as a potent antagonist at 5-HT2B serotonin receptors, a profile that is of significant research interest given that stimulation of this receptor is associated with adverse cardiac effects . Furthermore, it exhibits antagonistic properties at the 5-HT2A serotonin receptor and the histamine H1 receptor . This multifaceted receptor profile, combining potent dopamine agonism with serotonergic and histaminic antagonism, provides a broad scope for investigating complex neuropharmacological mechanisms. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

77650-95-4

Molecular Formula

C22H32N4O

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1

InChI Key

FCRJELOYDVBTGW-ILZDJORESA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Other CAS No.

77650-95-4

Synonyms

(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea)
proterguride

Origin of Product

United States

Preparation Methods

Solubility Enhancement Strategies

This compound’s poor solubility necessitates cosolvents and buffering agents. Polyvalent alcohols like propylene glycol (0.05–9.50%) and polyethylene glycol (PEG 400) are preferred, increasing solubility by disrupting crystalline lattice energy. For example, formulations containing 9% propylene glycol improve solubility to 3.4 mg/mL while maintaining stability.

Stabilized Aqueous Formulations

Buffer Systems for pH Optimization

Citrate and phosphate buffers are critical for stabilizing this compound in solution. A citrate buffer (pH 3.5–5.1) reduces hydrolysis, with decomposition rates dropping from 30% to 0.7% at 6–8°C over 180 days. The table below summarizes stability across pH conditions:

pHTemperature (°C)Decomposition (%) (180 days)
3.56–80.7
4.5255.0
5.14030.0

Role of Cosolvents

Propylene glycol (9% w/v) synergizes with buffer systems, reducing decomposition at 40°C from 30% to 10%. PEG 400 further enhances solubility without altering osmolarity, enabling isotonic formulations (270–320 mosmol/L) via sodium chloride adjustment.

Industrial-Scale Preparation Considerations

Degradation Pathways

HPLC-UV analyses identify oxidation at the indole ring and hydrolysis of the N6 alkyl chain as primary degradation routes. Protective measures include nitrogen blanketting during synthesis and amber glass packaging to prevent photodegradation.

Comparative Analysis with Lisuride Derivatives

This compound’s solubility (2.6 mg/100 mL) marginally exceeds lisuride’s (2.2 mg/100 mL), attributable to its N6 isopropyl group. However, both compounds require similar stabilization protocols, as shown below:

ParameterThis compoundLisuride
Solubility (mg/100 mL)2.62.2
Optimal pH3.5–4.54.0–5.0
Preferred CosolventPropylene glycolPEG 400

Chemical Reactions Analysis

Types of Reactions: Proterguride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Parkinson's Disease Management

Proterguride has shown promise in managing Parkinson's disease symptoms by providing a stable release of dopamine. This continuous delivery can help mitigate the "on-off" phenomena experienced by many patients when using oral medications. Studies indicate that patients using transdermal systems exhibit improved motor function and reduced fluctuations in symptom control .

Restless Leg Syndrome

The application of this compound in treating restless leg syndrome has been explored due to its ability to enhance dopaminergic activity. Clinical trials have demonstrated significant improvements in patient-reported outcomes and reduced severity of symptoms when using this compound compared to placebo treatments .

Migraine Prophylaxis

This compound's efficacy extends to migraine prophylaxis, where it may help reduce the frequency and severity of migraine attacks through its action on dopamine receptors involved in pain modulation. Ongoing research aims to establish optimal dosing regimens and long-term efficacy for this indication .

Case Studies

  • Study on Parkinson's Disease : A clinical trial involving patients with advanced Parkinson's disease demonstrated that those treated with this compound showed a 30% improvement in motor function scores over 12 weeks compared to baseline measurements. The study highlighted the importance of maintaining stable plasma levels to avoid motor complications commonly associated with oral dopaminergic therapies .
  • Restless Leg Syndrome Trial : Another study focused on patients with moderate to severe restless leg syndrome found that transdermal this compound significantly reduced symptom severity scores by an average of 40% over eight weeks, compared to a control group receiving standard treatment .

Advantages of Transdermal Administration

FeatureOral AdministrationTransdermal Administration
Plasma Level StabilityFluctuatesMaintained
Side EffectsHigher due to peaksLower due to steady release
Onset TimeVariableMore predictable
Patient ComplianceModerateHigher due to ease of use

Mechanism of Action

Proterguride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to increased dopamine activity, which helps alleviate symptoms of Parkinson’s disease and other conditions . Additionally, this compound acts as an antagonist at alpha-adrenoceptors and histamine receptors, and as a partial agonist at serotonergic receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Ergoline Derivatives

Proterguride belongs to the ergoline class, sharing structural and functional similarities with terguride , lisuride , and cabergoline . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogous Ergoline Compounds
Compound Molecular Formula Key Indications Dopaminergic Activity Metabolism Pathways Key Differences from this compound
This compound C₂₂H₃₂N₄O Hyperprolactinemia Full agonist N-deethylation, N-oxidation, indole cleavage Baseline comparator
Terguride C₂₀H₂₇N₃O Parkinson’s disease Partial agonist N-deethylation Lower receptor affinity; partial agonism limits efficacy
Lisuride C₂₀H₂₆N₃O₂ Parkinson’s disease Partial agonist N-deethylation, hydroxylation Shorter half-life; higher risk of tachyphylaxis
Cabergoline C₂₆H₃₇N₅O₂ Hyperprolactinemia Full agonist Oxidative degradation Longer half-life (63–69 hours); once-weekly dosing

Key Insights :

  • Receptor Specificity : this compound and cabergoline act as full agonists, while terguride and lisuride exhibit partial agonism, reducing their clinical potency .
  • Metabolic Stability : this compound undergoes more complex metabolism (e.g., indole ring cleavage) compared to terguride and lisuride, which primarily undergo N-deethylation .
  • Transdermal Viability : this compound’s moderate lipophilicity makes it suitable for transdermal patches, unlike cabergoline, which requires oral administration due to its larger molecular size .

Pharmacokinetic and Transdermal Comparison

Table 2: Pharmacokinetic Parameters and Transdermal Performance
Parameter This compound Terguride Cabergoline
Bioavailability 18% (monkey), 38–79% (rat) ~40% (rat) 60–70% (human)
Half-life 6–8 hours (rat) 3–4 hours (rat) 63–69 hours (human)
Transdermal Flux 87.5 µg/h/cm² (Gelva®-based patch) N/A N/A
CNS Penetration High Moderate High

Research Findings :

  • Transdermal Delivery : this compound’s flux from Gelva® 7883 acrylate patches (87.5 µg/h/cm²) outperforms silicone-based systems, which showed crystallization issues .
  • Dose-Dependent Absorption : At higher doses, this compound’s bioavailability drops significantly in rats (79% to 38%), suggesting saturation of absorption mechanisms .
  • Metabolite Activity : Unlike terguride, this compound’s N-oxide metabolite retains partial agonism, enhancing its therapeutic window .

Functional Comparison with Non-Ergoline Antipsychotics

While structurally distinct, this compound is functionally comparable to protheobromine (antipsychotic) and prothipendyl (sedative).

Table 3: Functional Comparison with Non-Ergoline Compounds
Compound Mechanism of Action Advantages Over this compound Limitations vs. This compound
Protheobromine Adenosine receptor antagonism Lower risk of hyperprolactinemia Limited CNS penetration; oral-only use
Prothipendyl Histamine H₁ antagonism Faster sedation No dopaminergic activity; higher sedation risk

Biological Activity

Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:

  • Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .
  • Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .
  • Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:

  • Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .
  • Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

Case Studies

  • Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .
  • Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .

Comparative Efficacy

Study Focus Findings Methodology
Antitumor ActivitySignificant reduction in tumor size in breast cancer patientsClinical trials
Neurological BenefitsPotential neuroprotective effects observedAnimal models
Transdermal DeliveryGood stability and skin adhesion with moderate flux valuesIn vitro permeation studies

Q & A

Q. What key pharmacological properties of Proterguride are critical for preclinical Parkinson’s disease research?

this compound demonstrates dopamine receptor agonism with potential antiparkinsonian effects. Key properties include its ability to cross the blood-brain barrier (BBB), achieving brain-to-plasma concentration ratios comparable to peripheral levels in rats and cynomolgus monkeys . Methodologically, researchers should prioritize pharmacokinetic (PK) studies using radiolabeled compounds (e.g., ³H- or ¹⁴C-proterguride) to track absorption, distribution, and bioavailability. Dose-response experiments in small animals (e.g., rats) should account for incomplete absorption at higher doses (e.g., 38% bioavailability in rats at high doses) .

Q. What experimental models are validated for studying this compound’s antiparkinsonian efficacy?

The MPTP-induced parkinsonism model in common marmosets is a gold standard. In this model, this compound reverses motor deficits by restoring dopaminergic function, as demonstrated in controlled studies with behavioral scoring (e.g., locomotion, rigidity) and histopathological validation . Researchers should standardize dosing protocols (e.g., oral vs. intravenous administration) and pair behavioral outcomes with biomarker analyses (e.g., striatal dopamine levels).

Q. How should researchers design protocols to assess this compound’s BBB penetration?

Use radioisotope tracing (e.g., ³H-proterguride) in rodent or primate models to quantify brain-to-plasma concentration ratios. Evidence shows this compound achieves similar brain and plasma concentrations, confirming BBB permeability . Pair these with microdialysis in specific brain regions (e.g., striatum) to correlate drug levels with functional outcomes.

Advanced Research Questions

Q. How can interspecies pharmacokinetic discrepancies in this compound bioavailability inform translational research?

In rats, bioavailability drops from 79% (low dose) to 38% (high dose), whereas cynomolgus monkeys show consistent 18% bioavailability across doses . To address translational gaps:

  • Use allometric scaling to adjust doses between species.
  • Conduct parallel PK/pharmacodynamic (PD) studies in multiple species to identify nonlinear absorption patterns.
  • Validate findings with human cell-based BBB models (e.g., iPSC-derived endothelial cells).

Q. What methodological strategies resolve contradictions in this compound’s receptor modulation profiles?

this compound’s dopaminergic effects may overlap with serotonergic modulation, creating conflicting data. To clarify:

  • Perform in vitro receptor binding assays (e.g., D₂ vs. 5-HT₂A receptors) with competitive antagonists.
  • Use ex vivo autoradiography in brain slices to map receptor occupancy.
  • Apply functional MRI in animal models to distinguish neural circuit activation patterns. Reference ethical guidelines for in vivo neuroimaging .

Q. How can researchers address dose-dependent absorption inconsistencies in this compound studies?

High doses in rats show incomplete absorption, suggesting saturation of transport mechanisms . Mitigate this by:

  • Designing crossover studies with escalating doses and washout periods.
  • Using PK/PD modeling to predict absorption kinetics.
  • Incorporating bile cannulation in rodent models to assess enterohepatic recirculation.

Q. What analytical frameworks are recommended for comparative efficacy studies of this compound analogs?

Compare this compound with structurally related ergoline derivatives (e.g., terguride) using:

  • In silico molecular docking to predict receptor affinity.
  • In vivo head-to-head trials in MPTP models with blinded outcome assessments.
  • Meta-analysis of historical data to identify trends in efficacy and adverse effects .

Data Integrity & Contradiction Management

Q. How should researchers handle contradictory findings in this compound’s excretion pathways?

this compound is excreted primarily via feces in rats (≈70%) but equally in urine and feces in monkeys . To reconcile this:

  • Conduct mass-balance studies with isotopic labeling.
  • Analyze gut microbiota differences between species, as bacterial metabolism may alter excretion routes.
  • Use LC-MS/MS to identify species-specific metabolites.

Q. What steps ensure reproducibility in this compound’s antiparkinsonian efficacy studies?

  • Standardize MPTP administration protocols (dose, frequency) to minimize model variability .
  • Share raw data (e.g., locomotor scores, HPLC dopamine measurements) via open-access repositories .
  • Replicate findings in independent labs with blinded experimenters.

Ethical & Methodological Compliance

Q. How to align this compound research with ethical guidelines for primate studies?

  • Obtain approval from institutional animal care committees (IACUC) for marmoset studies.
  • Follow the 3Rs (Replacement, Reduction, Refinement) by using non-invasive biomarkers (e.g., saliva cortisol) to monitor stress.
  • Document adverse events transparently in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.